Chrysomycin A

Beschreibung

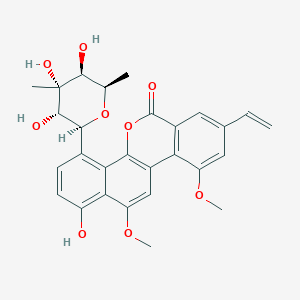

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDANBMKOUVKAG-WZNMFJNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82196-88-1 | |

| Record name | Chrysomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082196881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Chrysomycin A: A Technical Guide on its Origin, Activity, and Scientific Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysomycin A is a potent C-aryl glycoside antibiotic that belongs to the gilvocarcin family of natural products.[1] First isolated in 1955 from Streptomyces A-419, it has garnered renewed interest due to its significant biological activities, including potent antibacterial effects against multi-drug-resistant (MDR) pathogens and cytotoxic activity against various cancer cell lines.[1][2][3] Its unique chemical structure, featuring a benzonaphthopyranone core and a rare para-substituted branched-chain sugar moiety called virenose, sets it apart from other C-glycosides.[1][2] This guide provides a comprehensive overview of Chrysomycin A, detailing its origins, biological mechanisms, quantitative activity data, and the experimental protocols for its production and analysis.

Origin and Production

Producing Organisms

Chrysomycin A is a secondary metabolite produced by several species of actinomycetes, primarily within the Streptomyces genus.[1] The original discovery was from Streptomyces A-419.[2] Since then, it has been isolated from various other strains, many of which are of marine origin, highlighting marine sediments as a promising source for novel bioactive compounds.[3][4]

Known producing strains include:

-

Streptomyces A-419[1]

-

An unidentified Streptomyces sp. isolated from coastal sediments in Kerala, India[7][8]

Biosynthesis

The biosynthesis of Chrysomycin A is orchestrated by a Type II polyketide synthase (PKS) gene cluster.[4][6] The process begins with the condensation of starter units (propionyl-CoA and acetyl-CoA) with nine malonyl-CoA extender units to form the polyketide backbone.[4][6] This backbone then undergoes a series of post-PKS modifications, including oxidations, reductions, and rearrangements, to form the characteristic benzonaphthopyranone aglycone.[4] A key step is the C-glycosylation, where the sugar d-virenose is attached. Unlike most C-glycosides which feature an ortho-substituted sugar, chrysomycins possess a rare para-substitution, the exact enzymatic mechanism of which requires further investigation.[1]

Chemical Properties

Chrysomycin A is a C-aryl glycoside with the following characteristics:

-

Molecular Formula : C₂₈H₂₈O₉[9]

-

Molecular Weight : 508.5 g/mol [9]

-

Core Structure : A benzonaphthopyranone chromophore, identical to that of gilvocarcin V.[10]

-

Glycosidic Moiety : A C-glycosidically linked 3,5-dimethylpentose known as virenose.[1][10]

-

Solubility : Poorly soluble in water, which can limit bioavailability and necessitates formulation development for clinical applications.[11]

Biological Activity and Mechanism of Action

Chrysomycin A exhibits a broad range of biological activities, making it a compound of significant therapeutic interest.

Antibacterial Activity

Chrysomycin A is highly effective against Gram-positive bacteria, including clinically significant drug-resistant strains.[3][12] It shows limited to no activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa.[12]

-

Anti-Tuberculosis (TB) Activity : It displays potent bactericidal activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains.[1][7] The mechanism of action involves the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and repair.[13] Chrysomycin A also interacts with DNA at specific sequences and weakly inhibits DNA gyrase.[13]

-

Anti-MRSA Activity : The compound is effective against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) reported to be lower than that of vancomycin (B549263) in some studies.[3][11]

Antitumor Activity

Chrysomycin A demonstrates significant cytotoxicity against several human cancer cell lines.[3][14]

-

Glioblastoma : In U251 and U87-MG glioblastoma cell lines, Chrysomycin A inhibits cell proliferation, migration, and invasion.[14] Its mechanism involves the suppression of the Akt/GSK-3β/β-catenin signaling pathway.[14] This leads to the downregulation of key proteins involved in cell survival and metastasis, such as c-Myc, cyclin D1, and MMP2.[14]

-

Leukemia : It is also cytotoxic to human lymphoblastic leukemia HL-60 cells.[3]

Other Activities

The compound has also been reported to have antifungal, antiviral, and anti-neuroinflammatory properties.[4][9] The anti-neuroinflammatory effects are attributed to the downregulation of the NLRP3/Cleaved Caspase-1 signaling pathway.[4]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) Data

| Target Organism | Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv | 3.125 | [7] |

| Mycobacterium tuberculosis | MDR Strain | 0.4 | [1][2] |

| Mycobacterium smegmatis | MC² 155 | 1.0 | [12] |

| Staphylococcus aureus | ATCC 25923 | 0.5 | [12] |

| Staphylococcus aureus | MRSA | 0.05 | [3] |

| Staphylococcus aureus | MRSA | 0.5 | [11] |

| Staphylococcus aureus | MRSA (Clinical Strain) | 2.0 | [12] |

| Enterococcus faecalis | VRE (Clinical Strain) | 0.5 | [12] |

Table 2: Cytotoxicity (IC₅₀) Data

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human Lymphoblastic Leukemia | 0.9 | [3] |

| NCl-H358 | KRAS-mutant Lung Cancer | 0.15 | [3] |

| U251 | Human Glioblastoma | 0.475 | [3][14] |

| U87-MG | Human Glioblastoma | 1.77 | [3][14] |

Experimental Protocols

Fermentation and Production

Due to low natural yields, optimization of fermentation is critical.[1][3] The following protocol is based on optimized conditions for Streptomyces sp. 891-B6.[3]

-

Seed Culture Preparation : Inoculate a single colony of the producing strain into ISP-2 medium (glucose 4 g/L, yeast extract 4 g/L, malt (B15192052) extract 10 g/L). Cultivate for 4-5 days at 30°C with shaking at 220 rpm.[3]

-

Production Fermentation : Inoculate the production medium with 5% (v/v) of the seed culture. An optimized production medium consists of glucose (39.28 g/L), corn starch (20.66 g/L), soybean meal (15.48 g/L), and CaCO₃ (2.0 g/L) with an initial pH of 6.5.[3]

-

Incubation : Carry out the fermentation in shake flasks for 12 days at 30°C and 220 rpm.[3]

-

Harvesting : At the end of the fermentation period, harvest the culture broth for extraction.

Extraction and Purification

The following workflow outlines the general procedure for isolating Chrysomycin A from the fermentation broth.

-

Mycelial Separation : Centrifuge the fermentation broth (e.g., at 4000 rpm for 20 minutes) to separate the mycelia from the supernatant.[3]

-

Extraction : Discard the supernatant. Extract the mycelial cake with methanol (B129727) (e.g., 4 volumes of methanol to 1 volume of broth) using ultrasonication for approximately 20 minutes at room temperature.[3]

-

Filtration : Filter the methanol extract to remove cell debris.

-

Purification : The crude extract is then subjected to chromatographic purification. This typically involves reversed-phase C18 vacuum chromatography followed by one or more rounds of reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure Chrysomycin A.[5]

-

Analysis and Quantification : The final yield and purity are determined by HPLC analysis, and the structure is confirmed using spectroscopic methods like NMR (¹H, ¹³C) and ESI-MS.[3]

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is typically determined using a broth microdilution method, such as the Resazurin Microtiter Assay (REMA).

-

Inoculum Preparation : Grow the bacterial strain (e.g., M. tuberculosis) in an appropriate liquid medium (e.g., Middlebrook 7H9) to the desired optical density.[12]

-

Serial Dilution : Prepare two-fold serial dilutions of Chrysomycin A in a 96-well microtiter plate using the appropriate broth.

-

Inoculation : Add the prepared bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for M. tuberculosis).

-

MIC Determination : After incubation, add a viability indicator like resazurin. The MIC is defined as the lowest concentration of the compound that prevents a color change (indicating inhibition of metabolic activity).[12]

Conclusion and Future Directions

Chrysomycin A is a remarkable natural product with a validated history and significant potential for modern drug development. Its potent activity against MDR-TB and resistant Gram-positive pathogens, coupled with its cytotoxic effects on cancer cells via defined signaling pathways, makes it a valuable lead compound. However, challenges such as low fermentation yields and poor water solubility must be addressed. The development of a scalable total synthesis provides a crucial platform for generating analogues and conducting detailed structure-activity relationship (SAR) studies.[1][15] Future research should focus on optimizing its pharmacological properties through medicinal chemistry, developing effective drug delivery systems, and further elucidating its mechanisms of action against various biological targets.

References

- 1. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Transcriptome Analysis of Two Chrysomycin-Producing Wild-Type and Mutant Strains of Streptomyces sp. 891 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. [PDF] Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]

- 9. scbt.com [scbt.com]

- 10. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formulation of Chrysomycin A Cream for the Treatment of Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

The Discovery of Chrysomycin A from Streptomyces Species: A Technical Guide

Abstract

Chrysomycin A, a C-aryl glycoside antibiotic, has garnered significant scientific interest due to its potent biological activities, particularly against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis. First isolated in 1955 from Streptomyces A-419, this compound has been the subject of extensive research to optimize its production, elucidate its mechanism of action, and explore its therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of Chrysomycin A, with a focus on the experimental protocols and quantitative data relevant to researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Streptomyces, a genus of Gram-positive bacteria, are prolific producers of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[3] Chrysomycin A is a prime example of a promising therapeutic candidate originating from these microorganisms.[3] Initially discovered as a mixture with its congener, Chrysomycin B, Chrysomycin A has been shown to possess significant antibacterial and antitumor properties.[1][2][4] This guide will delve into the technical aspects of Chrysomycin A research, from the fermentation of the producing organisms to the evaluation of its biological effects.

Fermentation and Production of Chrysomycin A

The production of Chrysomycin A is achieved through fermentation of various Streptomyces species. Optimization of fermentation conditions and medium composition is crucial for enhancing the yield of this valuable compound.

Producing Organisms

Several Streptomyces strains have been identified as producers of Chrysomycin A:

-

Streptomyces A-419 : The original source from which Chrysomycin A was first isolated in 1955.[1][2][3]

-

Streptomyces sp. 891 : A marine-derived strain found to produce high yields of Chrysomycin A.[3][5]

-

Streptomyces sp. 891-B6 : A UV-induced mutant of strain 891 with an improved titer of Chrysomycin A.[6]

-

Streptomyces sp. MS751 : A strain isolated from marine sediment that produces Chrysomycin A and other analogues.[7]

-

Streptomyces sporoverrucosus [8]

-

Streptomyces flaveolus [9]

Optimized Fermentation Parameters

Extensive research has been conducted to optimize the fermentation conditions for maximal Chrysomycin A production. The following tables summarize the key parameters for different high-yielding strains.

Table 1: Optimized Fermentation Conditions for Chrysomycin A Production by Streptomyces sp. 891 [5]

| Parameter | Optimal Value |

| Fermentation Time | 168 hours |

| Seed Age | 48 hours |

| Initial pH | 6.5 |

| Inoculum Amount | 5.0% |

| Liquid Loading | 30 mL in 250-mL Erlenmeyer flask |

| Shaking Speed | 220 rpm |

Table 2: Optimized Fermentation Medium for Chrysomycin A Production by Streptomyces sp. 891 [5]

| Component | Concentration (g/L) |

| Glucose | 40 |

| Corn Starch | 20 |

| Hot-pressed Soybean Flour | 25 |

| CaCO₃ | 3 |

Under these optimized conditions, the yield of Chrysomycin A reached up to 3648 ± 119 mg/L .[5]

Table 3: Optimized Fermentation Conditions for Chrysomycin A Production by Streptomyces sp. 891-B6 [10]

| Parameter | Optimal Value |

| Fermentation Time | 12 days |

| Seed Age | 5 days |

| Inoculum Volume Ratio | 5% |

| Loading Volume | 200 mL in 1-L shake flask |

| Initial pH | 6.5 |

Table 4: Optimized Fermentation Medium for Chrysomycin A Production by Streptomyces sp. 891-B6 (Response Surface Methodology) [10][11]

| Component | Concentration (g/L) |

| Glucose | 39.283 |

| Corn Starch | 20.662 |

| Soybean Meal | 15.480 |

| CaCO₃ | 2.000 |

The maximum yield of Chrysomycin A by the mutant strain 891-B6 under these conditions was 1601.9 ± 56.7 mg/L , a significant increase from the initial yield.[10][11]

Isolation and Purification Protocol

The following is a generalized protocol for the isolation and purification of Chrysomycin A from Streptomyces fermentation broth, based on commonly employed techniques.

Experimental Workflow for Chrysomycin A Isolation and Purification

Caption: Generalized workflow for the isolation and purification of Chrysomycin A.

Detailed Methodology

-

Fermentation: Culture the selected Streptomyces strain in the optimized fermentation medium under the specified conditions (see Tables 1-4).

-

Harvesting: After the fermentation period, harvest the broth and separate the mycelia from the supernatant by centrifugation (e.g., 8000 rpm for 10 minutes).[7]

-

Extraction:

-

Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).[7]

-

Extract the mycelia three times with acetone.[7]

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Preliminary Purification:

-

Subject the crude extract to column chromatography. A variety of stationary phases can be used, including silica gel or reversed-phase C18 material.

-

Elute the column with a gradient of solvents (e.g., hexane/ethyl acetate or methanol/water) to separate the components based on polarity.

-

-

Final Purification:

-

Further purify the fractions containing Chrysomycin A using preparative High-Performance Liquid Chromatography (HPLC).

-

Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).[12]

-

-

Crystallization: Crystallize the purified Chrysomycin A from a suitable solvent system to obtain a highly pure, crystalline product.

-

Structure Elucidation: Confirm the identity and purity of the isolated Chrysomycin A using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[13][14]

Biological Activity and Mechanism of Action

Chrysomycin A exhibits a range of biological activities, with its anti-mycobacterial properties being the most extensively studied.

Antimicrobial Activity

Chrysomycin A demonstrates potent activity against various Gram-positive bacteria, including clinically significant pathogens.

Table 5: Minimum Inhibitory Concentrations (MIC) of Chrysomycin A against Selected Bacteria

| Organism | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | 3.125 | [15][16] |

| Multi-Drug-Resistant M. tuberculosis | 0.4 | [1][2] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.05 - 2 | [6][15] |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | 0.5 | [15] |

| Bacillus subtilis | Active | [15] |

| Mycobacterium smegmatis | 0.6 | [15] |

Chrysomycin A is bactericidal against both planktonic and intracellular M. tuberculosis.[15][16] It also acts synergistically with other anti-tuberculosis drugs such as ethambutol, ciprofloxacin, and novobiocin.[17]

Mechanism of Action against M. tuberculosis

The primary mechanism of action of Chrysomycin A against M. tuberculosis involves the inhibition of DNA topoisomerase I.[17] It also exhibits weak inhibition of DNA gyrase.[17] The proposed mechanism is as follows:

Caption: Proposed mechanism of action of Chrysomycin A in M. tuberculosis.

Antitumor Activity

In addition to its antimicrobial properties, Chrysomycin A has demonstrated cytotoxic effects against various cancer cell lines.

Table 6: Cytotoxic Activity (IC₅₀) of Chrysomycin A against Cancer Cell Lines [6]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Human lymphoblastic leukemia | 0.9 |

| NCl-H358 | KRAS mutation cell | 0.15 |

| U251 | Glioblastoma | 0.475 |

| U87-MG | Glioblastoma | 1.77 |

Conclusion

Chrysomycin A remains a highly promising natural product with significant therapeutic potential, particularly in the fight against tuberculosis. The optimization of its production through fermentation, coupled with a deeper understanding of its mechanism of action, paves the way for its future development as a clinical drug. Further research into its biosynthesis, the generation of novel analogues through synthetic and semi-synthetic approaches, and comprehensive preclinical and clinical evaluations are warranted to fully realize the therapeutic utility of this remarkable molecule from Streptomyces.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Genomic Analysis of Marine Strain Streptomyces sp. 891, an Excellent Producer of Chrysomycin A with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chrysomycin A Streptomyces sp | C28H28O9 | CID 73468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isolation of chromomycin A3 from a new subspecies of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The C-Aryl Glycoside Core of Chrysomycin A: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Structure, Synthesis, and Biological Activity of a Potent Anti-infective and Anti-cancer Agent

Chrysomycin A, a rare C-aryl glycoside first isolated in 1955, has re-emerged as a compound of significant interest for researchers in drug development due to its potent activity against multi-drug-resistant tuberculosis (MDR-TB) and various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Chrysomycin A, with a focus on its core C-aryl glycoside structure. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Chemical Structure and Properties

Chrysomycin A belongs to the gilvocarcin family of C-aryl glycoside natural products.[1] Its core structure consists of a benzonaphthopyranone chromophore linked to a rare, branched-chain sugar, virenose, via a C-C bond.[1] This C-glycosidic linkage is a key feature, conferring stability against enzymatic hydrolysis compared to more common O-glycosides.[3] The chromophore of Chrysomycin A is identical to that of gilvocarcin V.[4]

The full chemical structure of Chrysomycin A is presented below:

Caption: Chemical structure of Chrysomycin A highlighting the C-aryl glycoside linkage and the virenose sugar moiety.

Biological Activity

Chrysomycin A exhibits a range of biological activities, most notably its potent antibacterial effects against Mycobacterium tuberculosis and its cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Chrysomycin A has demonstrated significant activity against MDR-TB strains, with a reported Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL.[1][2] Furthermore, synthetic derivatives of Chrysomycin A have shown even greater potency, with MIC values as low as 0.08 µg/mL against MDR-TB.[1][2]

| Organism | Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | MDR | 0.4 | [1][2] |

| Mycobacterium tuberculosis | H37Rv | 3.125 | [5] |

| Staphylococcus aureus | MRSA | 0.5 | [6] |

| Bacillus subtilis | - | 0.6 | [7] |

Anticancer Activity

Chrysomycin A has also been shown to inhibit the proliferation of various cancer cell lines. Its cytotoxic effects are attributed, in part, to its ability to inhibit topoisomerase I and to modulate key signaling pathways involved in cell growth and survival.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| THP-1 derived macrophages | - | 7.8 (µg/mL) | [5] |

| U87-MG | Glioblastoma | ~100 | [4] |

| U-251 | Glioblastoma | - | [4] |

| KYSE-510 | Esophageal Squamous Carcinoma | 63 | [4] |

Mechanism of Action

The biological activities of Chrysomycin A are mediated through multiple mechanisms of action. In Mycobacterium tuberculosis, Chrysomycin A is bactericidal and has been shown to inhibit topoisomerase I, an essential enzyme for DNA replication and repair.

In cancer cells, Chrysomycin A has been found to inhibit the proliferation, migration, and invasion of glioblastoma cells by targeting the Akt/GSK-3β/β-catenin signaling pathway.[8][9] Treatment with Chrysomycin A leads to a downregulation of phosphorylated Akt (p-Akt) and phosphorylated GSK-3β (p-GSK-3β), which in turn affects the expression of downstream targets like β-catenin and c-Myc.[8][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]

- 6. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idexx.dk [idexx.dk]

- 8. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chrysomycin A Regulates Proliferation and Apoptosis of Neuroglioma Cells via the Akt/GSK-3β Signaling Pathway In Vivo and In Vitro [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysomycin A is a C-aryl glycoside antibiotic belonging to the gilvocarcin family of natural products. First isolated in 1955 from Streptomyces, it has garnered renewed interest due to its potent activity against multi-drug-resistant tuberculosis (MDR-TB) and certain cancers. This document provides an in-depth technical overview of Chrysomycin A, its related compounds, mechanism of action, synthesis, and biological activities, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Chrysomycin A is a promising antibiotic candidate, particularly in the face of rising antimicrobial resistance.[1][2][3][4][5] It is a member of the gilvocarcin class of C-aryl glycosides, which are known for their diverse and potent biological activities.[1] This guide aims to consolidate the current scientific knowledge on Chrysomycin A to support further research and development efforts.

Chemical Structure and Related Compounds

Chrysomycin A is characterized by a benzonaphthopyranone core structure linked to a deoxysugar moiety, virenose, via a C-C bond.[1][2] It is often found as a mixture with its congener, Chrysomycin B, which differs by the substitution of a vinyl group with a methyl group.[6][7] Other related natural products in the gilvocarcin family include gilvocarcin V, ravidomycin, and polycarcin V.[1][2] The unique para-substituted sugar moiety in chrysomycins is a notable structural feature.[1][2]

Mechanism of Action

The primary mechanism of action of Chrysomycin A against Mycobacterium tuberculosis is the inhibition of topoisomerase I, an essential enzyme for DNA replication and repair.[8][9] This inhibitory action is sequence-specific, with Chrysomycin A intercalating into DNA at particular sites.[8][9] It also exhibits weak inhibition of DNA gyrase.[8]

In the context of cancer, specifically glioblastoma, Chrysomycin A has been shown to inhibit cell proliferation, migration, and invasion.[10] This anti-cancer activity is mediated through the inhibition of the Akt/GSK-3β/β-catenin signaling pathway.[10]

Biological Activity: Quantitative Data

The following tables summarize the reported biological activities of Chrysomycin A and its derivatives.

Table 1: Antimicrobial Activity of Chrysomycin A and its Analogs

| Compound/Analog | Organism | MIC (μg/mL) |

| Chrysomycin A | Multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) | 0.4[1][2][3][4] |

| Chrysomycin A | Mycobacterium tuberculosis | 3.125[5] |

| Chrysomycin A Derivatives | Multi-drug-resistant Mycobacterium tuberculosis (MDR-TB) | As low as 0.08[1][4] |

| Chrysomycin A | Gram-positive bacteria | Promising activity[1][2] |

Table 2: Cytotoxicity of Chrysomycin A

| Cell Line | Cancer Type | IC50 (μM) |

| U251 | Glioblastoma | 0.475[3] |

| U87-MG | Glioblastoma | 1.77[3] |

Synthesis of Chrysomycin A

A scalable, 10-step total synthesis of Chrysomycin A has been developed, which has been instrumental in enabling the generation of various analogs for structure-activity relationship (SAR) studies.[1][2][3][4] The synthesis strategy involves a late-stage C-glycosylation and sequential C-H functionalization steps.[1][2][3] While a detailed, step-by-step protocol is proprietary, the key stages are outlined below.

Key Synthetic Stages:

-

Synthesis of the Aglycone Core: The benzonaphthopyranone core is constructed through a series of reactions, including C-H activation and functionalization.

-

Synthesis of the Glycosyl Donor: The rare branched-chain sugar, virenose, is synthesized and converted into a suitable glycosyl donor.

-

Late-Stage C-Glycosylation: The aglycone core and the glycosyl donor are coupled via a C-glycosylation reaction to form the complete Chrysomycin A molecule.

-

Purification: The final product is purified using chromatographic techniques.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Chrysomycin A and its analogs against various bacterial strains is typically determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24-48 hours).

-

Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Topoisomerase I Inhibition Assay

The inhibitory effect of Chrysomycin A on M. tuberculosis topoisomerase I can be assessed using a DNA relaxation assay.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified M. tuberculosis topoisomerase I, and the appropriate assay buffer.

-

Inhibition: Chrysomycin A at various concentrations is added to the reaction mixture.

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Termination: The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K).

-

Analysis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose (B213101) gel electrophoresis and visualized by staining with ethidium (B1194527) bromide. A decrease in the amount of relaxed DNA in the presence of Chrysomycin A indicates inhibition of topoisomerase I.

Cell Viability (Cytotoxicity) Assay

The cytotoxicity of Chrysomycin A against cancer cell lines is commonly determined using the MTT or CCK-8 assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Chrysomycin A for a specified duration (e.g., 48 hours).

-

Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

Signaling Pathway

Caption: Chrysomycin A inhibits the Akt/GSK-3β/β-catenin pathway in glioblastoma cells.

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Mycobacterium tuberculosis Topoisomerase I by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence for Inhibition of Topoisomerase 1A by Gold(III) Macrocycles and Chelates Targeting Mycobacterium tuberculosis and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

The Gilvocarcin Family of Natural Products: A Technical Guide to their Core Structure, Biological Activity, and Therapeutic Potential

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The gilvocarcin family of natural products, a class of C-aryl glycoside polyketides, has garnered significant attention in the scientific community for its potent and diverse biological activities.[1][2] First discovered in the early 1980s from Streptomyces species, this family is characterized by a unique benzo[d]naphtho[1,2-b]pyran-6-one core.[2][3] Prominent members of this family include gilvocarcin V and chrysomycin A, which have demonstrated notable antibacterial, antiviral, and potent cytotoxic effects against a range of cancer cell lines.[2][4]

This technical guide provides a comprehensive overview of the gilvocarcin family, with a particular focus on chrysomycin A and the well-studied gilvocarcin V. It details their biosynthesis, multifaceted mechanism of action, and summarizes their biological activities with quantitative data. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex biological pathways to serve as a practical resource for researchers in natural product chemistry, oncology, and infectious disease.

Biosynthesis of the Gilvocarcin Core

The intricate architecture of the gilvocarcin family originates from a type II polyketide synthase (PKS) pathway, followed by a series of precise tailoring reactions. The complete biosynthetic gene cluster for gilvocarcin V (gil) has been identified in Streptomyces griseoflavus, spanning approximately 32.9 kb and containing 26 open reading frames (ORFs).[5] Similarly, the biosynthetic gene cluster for chrysomycin has been identified in Streptomyces albaduncus.[6]

The biosynthesis can be conceptually divided into three key stages:

-

Polyketide Backbone Formation: A minimal PKS system, comprising ketosynthase, chain length factor, and acyl carrier protein, catalyzes the assembly of a decaketide backbone.[7] The starter unit for this process can vary; for instance, propionyl-CoA is utilized for gilvocarcin V, while acetyl-CoA is the starter for gilvocarcin M.[8]

-

Post-PKS Modifications: Following the formation of the polyketide chain, a series of tailoring enzymes, including oxygenases and cyclases, catalyze an oxidative rearrangement of an angucyclinone intermediate to form the characteristic coumarin-based aromatic core of the gilvocarcins.[1]

-

Glycosylation: A crucial step for their biological activity is the attachment of a deoxysugar moiety via a C-glycosidic bond.[7] In gilvocarcin V, this sugar is D-fucofuranose, while chrysomycin A possesses a branched-chain sugar, D-virenose.[1][6] This C-glycosylation is catalyzed by a specific C-glycosyltransferase encoded within the gene cluster.[7]

References

- 1. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Transcriptome Analysis of Two Chrysomycin-Producing Wild-Type and Mutant Strains of Streptomyces sp. 891 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthetic studies on the azinomycins: The pathway to the naphthoate fragment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scilit.com [scilit.com]

- 6. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. BIOSYNTHESIS OF CHRYSOMYCINS A AND B ORIGIN OF THE CHROMOPHORE [jstage.jst.go.jp]

The Biosynthesis of Chrysomycin A: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Chrysomycin A, a C-aryl glycoside polyketide produced by actinobacteria such as Streptomyces albaduncus, exhibits potent antitumor and antibacterial activities.[1][2][3] Its unique structural features, including a benzonaphthopyranone core and a deoxysugar moiety, D-virenose, make it a compelling target for biosynthetic studies and drug development.[1][4] This technical guide provides an in-depth overview of the biosynthetic pathway of Chrysomycin A, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations. The guide includes a summary of quantitative data, detailed experimental protocols for key investigative techniques, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

Chrysomycin A belongs to the gilvocarcin class of aromatic polyketides, which are known for their significant biological activities.[2][5] The biosynthesis of these complex natural products is orchestrated by a dedicated gene cluster that encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modification, and the attachment of a characteristic sugar moiety. Understanding the intricacies of the Chrysomycin A biosynthetic pathway is crucial for efforts aimed at strain improvement for enhanced production, as well as for combinatorial biosynthesis approaches to generate novel analogues with improved therapeutic properties.[2]

The Chrysomycin A Biosynthetic Gene Cluster (chry)

The biosynthetic gene cluster for Chrysomycin A was cloned and characterized from Streptomyces albaduncus.[2] The sequenced 34.65 kb DNA region revealed 35 open reading frames (ORFs) that constitute the chry cluster.[2][6] The cluster harbors genes for a type II polyketide synthase (PKS), enzymes for the biosynthesis of the deoxysugar D-virenose, post-PKS tailoring enzymes, and regulatory genes.[2][6] The function of several genes within the chry cluster has been inferred through homology to other known biosynthetic pathways and confirmed by cross-complementation studies with gilvocarcin V mutants.[2]

Gene Organization and Proposed Functions

The table below summarizes the key genes identified in the chry cluster and their putative functions based on sequence homology and experimental evidence.

| Gene | Proposed Function | Homology/Evidence |

| chryPKS | Minimal Type II Polyketide Synthase (KS, CLF, ACP) | Homology to other type II PKS systems. Responsible for the synthesis of the decaketide backbone.[2][7] |

| chryOII | Monooxygenase | Homologous to GilOII in the gilvocarcin biosynthetic pathway. Confirmed by cross-complementation.[2] |

| chryOIII | Monooxygenase | Homologous to GilOIII in the gilvocarcin biosynthetic pathway. Confirmed by cross-complementation.[2] |

| chryOIV | Monooxygenase | Homologous to GilOIV in the gilvocarcin biosynthetic pathway. Confirmed by cross-complementation.[2] |

| chryGT | Glycosyltransferase | Homology to glycosyltransferases involved in C-glycosylation.[2] |

| chryVir | Genes for D-virenose biosynthesis | A sub-cluster of genes with homology to enzymes involved in deoxysugar biosynthesis.[2][6] |

| chryReg | Regulatory protein | Contains DNA-binding motifs, suggesting a role in the regulation of the gene cluster.[6] |

The Biosynthetic Pathway of Chrysomycin A

The biosynthesis of Chrysomycin A can be divided into three main stages: the formation of the polyketide backbone, the biosynthesis of the D-virenose sugar moiety, and the post-PKS modifications and glycosylation.

Polyketide Backbone Formation

The aglycone core of Chrysomycin A is assembled by a type II polyketide synthase (PKS). The process is initiated with a propionate (B1217596) starter unit, followed by the iterative condensation of nine malonyl-CoA extender units to form a decaketide intermediate.[5][8] This linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form the characteristic benzonaphthopyranone backbone.

References

- 1. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BIOSYNTHESIS OF CHRYSOMYCINS A AND B ORIGIN OF THE CHROMOPHORE [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of chrysomycins A and B origin of the chromophore. | Scilit [scilit.com]

Chrysomycin A: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A is a C-aryl glycoside antibiotic belonging to the gilvocarcin family of natural products. First isolated from Streptomyces species, it has garnered significant scientific interest due to its potent biological activities, including antitumor and antibacterial properties.[1] Notably, Chrysomycin A shows promising activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains.[2][3][4][5] A thorough understanding of its physicochemical properties is fundamental for its synthesis, formulation, and the development of novel therapeutic agents. This guide provides a consolidated overview of these properties, details relevant experimental protocols, and illustrates its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical data for Chrysomycin A are summarized below. This information is critical for analytical and medicinal chemistry applications.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₈O₉ | [6][7][8] |

| Molecular Weight | 508.52 g/mol | [6][7][8][9][10] |

| Appearance | Solid powder; forms yellow needles or rods. | [2][6][7] |

| Melting Point | 255-260 °C (with decomposition) | [2] |

| Purity (Typical) | ≥98% (by HPLC) | [4][7] |

| Storage | -20°C (long-term); 2-8°C (short-term) | [4][6][7] |

Solubility Profile

The solubility of Chrysomycin A is a key determinant for its use in biological assays and for formulation development.

| Solvent | Solubility | Source(s) |

| DMSO | Soluble | [4][6][7][8] |

| DMF | Soluble | [4][7][8] |

| Ethanol | Moderately / Slightly Soluble | [4][7][8] |

| Methanol | Moderately / Slightly Soluble | [4][7][8] |

Spectral Properties

Spectral data are essential for the structural confirmation and quantification of Chrysomycin A.

| Spectral Property | Data | Source(s) |

| UV-Vis Absorption (λmax) | The absorption spectrum is identical to that of gilvocarcin V. | [1][11] |

| Optical Rotation ([α]D) | Not specified in the reviewed literature. |

Experimental Protocols

Standardized methodologies are required to verify the physicochemical properties of Chrysomycin A. The following sections detail the protocols for key analytical techniques.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of dry Chrysomycin A powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature is recorded at the first sign of liquid formation (onset) and when the sample becomes completely liquid (clear point).

-

Result: The melting point is reported as the range between the onset and clear point temperatures.

Workflow for Melting Point Determination:

Caption: Workflow for melting point determination of Chrysomycin A.

UV-Vis Spectroscopy

This protocol is used to determine the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's chromophore.

Methodology:

-

Solvent Selection: Choose a UV-grade solvent in which Chrysomycin A is soluble (e.g., DMSO, Methanol).

-

Solution Preparation: Prepare a stock solution of Chrysomycin A of known concentration. Dilute the stock solution to an appropriate concentration (typically yielding an absorbance between 0.2 and 1.0).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Replace the blank with the Chrysomycin A solution and scan a range of wavelengths (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelengths corresponding to the highest absorbance peaks (λmax).

Determination of Specific Rotation

This protocol measures the rotation of plane-polarized light caused by the chiral centers in Chrysomycin A, a key identifier for stereoisomers.

Methodology:

-

Solution Preparation: Accurately weigh a sample of Chrysomycin A and dissolve it in a precise volume of a suitable solvent (e.g., DMSO) in a volumetric flask. The concentration (c) is expressed in g/100 mL.

-

Polarimeter Setup: Turn on the polarimeter and allow the light source (typically a sodium lamp, λ = 589 nm) to stabilize. Calibrate the instrument with a blank (cuvette filled with pure solvent).

-

Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present. Measure the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) where T is the temperature and λ is the wavelength of light.

Biological Mechanism of Action

Chrysomycin A exerts its biological effects primarily by targeting DNA and associated enzymes. Its planar aromatic core allows it to intercalate into the DNA double helix. This physical interaction disrupts DNA replication and transcription. Furthermore, Chrysomycin A has been shown to be an inhibitor of topoisomerase enzymes (Type I in M. tuberculosis and Type II in human cells), which are crucial for managing DNA topology during cellular processes.[7][11][12][13]

Inhibition of DNA Processes by Chrysomycin A:

Caption: Mechanism of action for Chrysomycin A.

References

- 1. A comparative study of the visible light photochemistry of gilvocarcins V and M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chrysomycin A ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. rudolphresearch.com [rudolphresearch.com]

- 6. An ESR study of the visible light photochemistry of gilvocarcin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Chrysomycin A | C28H28O9 | CID 21120197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. medkoo.com [medkoo.com]

- 11. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysomycin A, a potent antibiotic and antitumor agent, exhibits a multifaceted mechanism of action that varies depending on the cellular context. This technical guide synthesizes the current understanding of its primary modes of action, focusing on its efficacy against glioblastoma, Mycobacterium tuberculosis, and neuroinflammation. Through a detailed examination of key signaling pathways, this document provides a comprehensive overview for researchers and professionals in drug development. Quantitative data from pivotal studies are presented in structured tables, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of the core signaling pathways are included to offer a clear and concise representation of the molecular interactions.

Anti-Glioblastoma Activity: Inhibition of the Akt/GSK-3β/β-catenin Pathway and Metabolic Reprogramming

Chrysomycin A demonstrates significant anti-cancer effects against glioblastoma by inhibiting cell proliferation, migration, and invasion. The primary mechanism underlying these effects is the downregulation of the Akt/GSK-3β/β-catenin signaling pathway.[1][2] Additionally, Chrysomycin A reshapes the metabolism of glioblastoma cells and induces oxidative stress, contributing to its antitumor activity.[3]

Quantitative Data: In Vitro Efficacy

| Cell Line | Assay | Parameter | Value | Reference |

| U251 | CCK8 | IC50 (48h) | 0.475 µM | [1][2] |

| U87-MG | CCK8 | IC50 (48h) | 1.77 µM | [1][2] |

Signaling Pathway Diagram

Caption: Chrysomycin A inhibits the PI3K/Akt pathway, leading to the suppression of glioblastoma cell proliferation and invasion.

Key Experimental Protocols

1.3.1. Cell Viability Assay (CCK8)

-

Cell Seeding: U251 and U87-MG cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.[2]

-

Treatment: Chrysomycin A is diluted in DMEM and added to the cells at various concentrations. The cells are incubated for 48 hours.[2]

-

Measurement: A CCK-8 solution is added to each well, and the plate is incubated for 1 hour at 37°C. The absorbance at 450 nm is measured using a microplate reader.[2]

1.3.2. Western Blot Analysis

-

Protein Extraction: U251 and U87-MG cells are treated with Chrysomycin A for 48 hours. Total protein is extracted using RIPA lysis buffer.[2]

-

Quantification: Protein concentration is determined using a BCA Protein Assay Kit.[2]

-

Electrophoresis and Transfer: 30-40 µg of protein per lane is separated by 10% SDS-PAGE and transferred to a PVDF membrane.[2]

-

Immunoblotting: The membrane is blocked with 5% skimmed milk and incubated overnight at 4°C with primary antibodies against PI3K-p85, p-PI3K-p85, Akt, p-Akt, GSK-3β, p-GSK-3β, β-catenin, c-Myc, and Cyclin D1.[1][2] After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody for 2 hours at room temperature.[2]

-

Detection: Protein bands are visualized using an ECL solution.[2]

1.3.3. Transwell Migration and Invasion Assay

-

Cell Preparation: Glioblastoma cells are suspended in serum-free DMEM.

-

Assay Setup: For migration assays, cells are placed in the upper chamber of a Transwell insert. For invasion assays, the insert is pre-coated with Matrigel. The lower chamber contains DMEM with 10% FBS.[2]

-

Treatment: Chrysomycin A is added to the upper chamber at various concentrations.[2]

-

Incubation and Staining: After 24 hours of incubation, non-migrated/invaded cells are removed from the upper surface of the insert. The cells on the lower surface are fixed with 4% paraformaldehyde and stained with 1% crystal violet.[2]

-

Analysis: The number of migrated/invaded cells is counted under a microscope.[2]

Anti-Tuberculosis Activity: Targeting DNA and Topoisomerase I

Chrysomycin A exhibits bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains.[4][5][6] Its mechanism involves the intercalation of DNA at specific sequences and the inhibition of mycobacterial topoisomerase I.[4][5] A weaker inhibitory effect on DNA gyrase has also been observed.[4][5]

Quantitative Data: Antimicrobial Activity

| Organism | Strain | Parameter | Value | Reference |

| M. tuberculosis | H37Rv (planktonic) | MIC | 3.125 µg/mL | [7] |

| M. tuberculosis | H37Rv (intracellular) | MIC | 3.125 µg/mL | [7] |

| M. tuberculosis | MDR strains | MIC | 0.4 µg/mL | [8] |

| M. smegmatis | - | MIC | 0.6 µg/mL | [7] |

| S. aureus | MRSA | MIC | 2 µg/mL | [7] |

| E. faecalis | VRE | MIC | 0.5 µg/mL | [7] |

Mechanism Diagram

Caption: Chrysomycin A exerts its bactericidal effect on M. tuberculosis by intercalating with DNA and inhibiting key enzymes.

Key Experimental Protocols

2.3.1. Determination of Minimum Inhibitory Concentration (MIC)

-

Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 medium supplemented with 10% OADC.[7]

-

Assay: The resazurin (B115843) microtiter assay (REMA) is commonly used. Bacteria are exposed to serial dilutions of Chrysomycin A in a 96-well plate.[7]

-

Incubation: Plates are incubated for a specified period.

-

Reading: Resazurin is added, and a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[7]

2.3.2. DNA Intercalation Assay (Fluorescence Spectrometry)

-

Procedure: The intrinsic fluorescence of Chrysomycin A is measured in the presence of increasing concentrations of calf thymus DNA.[5]

-

Analysis: A change in fluorescence intensity upon binding to DNA indicates an interaction. The Stern-Volmer constant (KSV) can be calculated to quantify the quenching of fluorescence.[5]

2.3.3. Topoisomerase I Inhibition Assay

-

Principle: The assay measures the ability of an agent to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Procedure: Supercoiled plasmid DNA is incubated with M. tuberculosis topoisomerase I in the presence or absence of Chrysomycin A.

-

Analysis: The reaction products are resolved by agarose (B213101) gel electrophoresis. Inhibition is observed as the persistence of the supercoiled DNA form.

Anti-Neuroinflammatory Activity: Downregulation of the NLRP3/Cleaved Caspase-1 Pathway

Chrysomycin A demonstrates anti-neuroinflammatory properties by suppressing the activation of the NLRP3 inflammasome and the subsequent cleavage of caspase-1.[9][10] This leads to a reduction in the production of pro-inflammatory cytokines IL-1β and IL-18.[9][10]

Quantitative Data: In Vitro Anti-inflammatory Effects

| Cell Line | Treatment | Parameter | Effect | Reference |

| BV2 microglia | LPS + 30 nM Chr-A | NO production | Significant decrease | [9] |

| BV2 microglia | LPS + 100 nM Chr-A | NO production | Significant decrease | [9] |

| BV2 microglia | LPS + Chr-A | IL-6, IL-1β, TNF-α, MCP-1 release | Dose-dependent decrease | [9] |

| BV2 microglia | LPS + 30 nM Chr-A | COX2 protein expression | Inhibition | [9] |

| BV2 microglia | LPS + 100 nM Chr-A | COX2 protein expression | Inhibition | [9] |

| BV2 microglia | LPS + 100 nM Chr-A | NLRP3, cleaved caspase-1, IL-1β, IL-18 protein expression | Inhibition | [9] |

Signaling Pathway Diagram

Caption: Chrysomycin A inhibits LPS-induced neuroinflammation by down-regulating the NLRP3/cleaved caspase-1 signaling pathway.

Key Experimental Protocols

3.3.1. BV2 Microglia Cell Culture and Treatment

-

Culture: BV2 microglia cells are maintained in DMEM with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[9]

-

Treatment: Cells are pre-incubated with Chrysomycin A (30 and 100 nM) for 1 hour and then stimulated with 200 ng/mL LPS for 12 or 24 hours.[9]

3.3.2. Measurement of Inflammatory Cytokines (ELISA)

-

Sample Collection: Supernatants from treated BV2 cell cultures are collected.

-

Assay: The levels of IL-6, IL-1β, TNF-α, and MCP-1 are quantified using commercially available ELISA kits according to the manufacturer's instructions.[9]

3.3.3. Western Blot for Inflammasome Components

-

Protein Extraction and Quantification: As described in section 1.3.2.

-

Immunoblotting: Primary antibodies against NLRP3, cleaved caspase-1, IL-1β, and IL-18 are used.[9]

Other Reported Mechanisms of Action

Emerging evidence suggests that Chrysomycin A may also function as a topoisomerase II inhibitor , which could contribute to its anticancer properties, particularly against KRAS-mutant lung adenocarcinoma.[11] This expands the potential therapeutic applications of Chrysomycin A and warrants further investigation.

Conclusion

Chrysomycin A is a versatile bioactive molecule with multiple mechanisms of action. Its ability to target distinct pathways in different disease contexts, including cancer, infectious disease, and neuroinflammation, underscores its potential as a lead compound for drug development. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for the scientific community to build upon existing knowledge and explore the full therapeutic potential of Chrysomycin A.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chrysomycin A inhibits the topoisomerase I of <i>Mycobacterium tuberculosis</i> - ProQuest [proquest.com]

- 6. Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]

- 8. Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chrysomycin A Attenuates Neuroinflammation by Down-Regulating NLRP3/Cleaved Caspase-1 Signaling Pathway in LPS-Stimulated Mice and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chrysomycin A Attenuates Neuroinflammation by Down-Regulating NLRP3/Cleaved Caspase-1 Signaling Pathway in LPS-Stimulated Mice and BV2 Cells [mdpi.com]

- 11. Upgrade of chrysomycin A as a novel topoisomerase II inhibitor to curb KRAS-mutant lung adenocarcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysomycin A: A Potent Inhibitor of Mycobacterium tuberculosis Topoisomerase I

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents with unexploited mechanisms of action. Chrysomycin A, a C-aryl glycoside antibiotic, has been identified as a potent inhibitor of M. tuberculosis topoisomerase I (MtbTopoI), an essential enzyme for mycobacterial survival. This technical guide provides an in-depth overview of Chrysomycin A's activity against Mtb, its mechanism of action, a compilation of its quantitative data, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1][2] The lengthy treatment regimens and the rise of drug-resistant strains underscore the urgent need for new anti-tubercular drugs.[2][3] Bacterial topoisomerases, which control the topological state of DNA, are validated targets for antibacterial drug discovery.[4] M. tuberculosis possesses two essential topoisomerases: the type II topoisomerase DNA gyrase and the type IA topoisomerase I (MtbTopoI).[4][5] While fluoroquinolones target DNA gyrase, MtbTopoI represents a relatively underexploited target for novel drug development.[5]

Chrysomycin A, originally discovered over six decades ago, has demonstrated potent bactericidal activity against M. tuberculosis, including drug-resistant clinical isolates.[6][7] Its mechanism of action involves the inhibition of MtbTopoI and, to a lesser extent, DNA gyrase, leading to bacterial cell death.[5][6][7] This document serves as a comprehensive resource on the evaluation of Chrysomycin A as a promising anti-tubercular agent.

Quantitative Data Summary

The following tables summarize the reported quantitative data for Chrysomycin A's activity against M. tuberculosis and its cytotoxicity profile.

Table 1: Minimum Inhibitory Concentration (MIC) of Chrysomycin A against Mycobacterium species

| Organism | Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv (planktonic) | 3.125 | [1][2] |

| Mycobacterium tuberculosis | H37Rv (intracellular) | 3.125 | [2] |

| Mycobacterium tuberculosis | MDR strains | 0.4 | [7][8] |

| Mycobacterium tuberculosis | XDR strains | Not specified | [6] |

| Mycobacterium bovis | 0.02 | [9] | |

| Mycobacterium smegmatis | 0.74 | [9] |

Table 2: In Vitro Inhibitory and Cytotoxicity Data for Chrysomycin A

| Assay | Target/Cell Line | IC50 | Reference |

| M. tuberculosis Topoisomerase I Inhibition | MtbTopoI | ~20 µM | [10] |

| Cytotoxicity (MTT Assay) | THP-1-derived macrophages | 7.8 µg/mL | [2][11] |

| Cytotoxicity (MTT Assay) | L6 (rat myoblast) | >31.25 µg/mL | [11] |

| Cytotoxicity (MTT Assay) | SW480 (human colon adenocarcinoma) | >31.25 µg/mL | [11] |

| Cytotoxicity (CCK8 Assay) | U251 (human glioblastoma) | 0.475 µM | [12] |

| Cytotoxicity (CCK8 Assay) | U87-MG (human glioblastoma) | 1.77 µM | [12] |

| Hemolytic Activity | Human Erythrocytes | Non-hemolytic up to 31.25 µg/mL | [2][11] |

Mechanism of Action

Chrysomycin A exerts its bactericidal effect on M. tuberculosis through a dual mechanism, primarily targeting DNA topology.[5][6] The primary mechanism involves the inhibition of M. tuberculosis topoisomerase I (MtbTopoI).[5][6][7] Chrysomycin A intercalates into DNA at specific sequences, which in turn inhibits the relaxation activity of MtbTopoI.[6][7] This leads to an accumulation of topological stress in the bacterial DNA, ultimately resulting in cell death. Additionally, Chrysomycin A has been shown to weakly inhibit DNA gyrase, another essential mycobacterial topoisomerase.[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Purification of Mycobacterium tuberculosis Topoisomerase I (MtbTopoI)

Objective: To obtain purified MtbTopoI for in vitro inhibition assays.

Materials:

-

E. coli BL21 cells overexpressing MtbTopoI

-

Lysis Buffer (e.g., 20 mM sodium phosphate (B84403) pH 7.4, 0.5 M NaCl, 5 mM imidazole (B134444), 5% glycerol, 1 mM DTT, 0.5% Triton X-100, protease inhibitors, lysozyme, DNase)

-

Ni-NTA affinity chromatography column

-

Heparin-Sepharose chromatography column

-

Polyethylenimine (PEI)

-

Dialysis buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl)

Procedure:

-

Grow E. coli BL21 cells harboring the MtbTopoI expression plasmid and induce protein expression with IPTG.[6]

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or other appropriate methods.

-

Clarify the lysate by centrifugation.

-

Subject the cell-free lysate to PEI (0.5% v/v) and ammonium sulfate precipitation to remove nucleic acids and some contaminating proteins.[1]

-

Apply the partially purified protein to a Ni-NTA affinity column.

-

Wash the column extensively and elute the His-tagged MtbTopoI with an imidazole gradient.

-

Further purify the eluted fractions by Heparin-Sepharose chromatography.[1]

-

Pool the fractions containing pure MtbTopoI and dialyze against storage buffer.

-

Confirm the purity and activity of the enzyme using SDS-PAGE and a DNA relaxation assay.[6]

M. tuberculosis Topoisomerase I (MtbTopoI) Inhibition Assay

Objective: To determine the inhibitory effect of Chrysomycin A on the DNA relaxation activity of MtbTopoI.

Materials:

-

Purified MtbTopoI

-

Supercoiled plasmid DNA (e.g., pUC18 or pBR322)

-

Relaxation Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)[1]

-

Chrysomycin A dissolved in DMSO

-

Agarose (B213101) gel electrophoresis system

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the relaxation assay buffer, a fixed amount of supercoiled plasmid DNA (e.g., 500 ng), and a defined unit of MtbTopoI (e.g., 1 unit, the amount required to fully relax the DNA substrate in 30 minutes at 37°C).[1]

-

To test for inhibition, pre-incubate MtbTopoI with varying concentrations of Chrysomycin A (e.g., 0-80 µM) for a short period (e.g., 15 minutes) at 37°C before adding the DNA substrate.[10][13]

-

Initiate the relaxation reaction by adding the supercoiled DNA and incubate at 37°C for 30 minutes.[1]

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Resolve the DNA topoisomers by electrophoresis on a 1-1.5% agarose gel.[1]

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system. The inhibition of relaxation is observed as the persistence of the supercoiled DNA band compared to the control with no inhibitor.

-

Quantify the band intensities to determine the IC50 value of Chrysomycin A.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of Chrysomycin A that inhibits the visible growth of M. tuberculosis.

Method: Resazurin (B115843) Microtiter Assay (REMA)[11][14]

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with ADC or OADC

-

96-well microtiter plates

-

Chrysomycin A stock solution in DMSO

-

Resazurin solution

-

Microplate reader (optional, for quantitative analysis)

Procedure:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial culture to a McFarland standard of 1 and then dilute it (e.g., 1:20).[11][14]

-

In a 96-well plate, prepare serial two-fold dilutions of Chrysomycin A in Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.[14]

-

Include appropriate controls: wells with bacteria and no drug (positive control), wells with media only (negative control), and wells with bacteria and a known anti-TB drug (e.g., rifampicin).

-

Incubate the plates at 37°C for 7-14 days.[13]

-

After incubation, add 30 µL of resazurin solution to each well and incubate for another 12-24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is the lowest concentration of Chrysomycin A that prevents the color change from blue to pink.

Cytotoxicity Assay

Objective: To assess the toxicity of Chrysomycin A against mammalian cells.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[11][15] or CCK8 Assay[12]

Materials:

-

Mammalian cell line (e.g., THP-1, L6, U251)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Chrysomycin A stock solution in DMSO

-

MTT solution (5 mg/mL in PBS) or CCK8 solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol) for MTT assay

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][15]

-

Replace the medium with fresh medium containing serial dilutions of Chrysomycin A. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[12][15]

-

For MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[15]

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.[15]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

-

-

For CCK8 Assay:

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion

Chrysomycin A presents a promising scaffold for the development of new anti-tubercular agents targeting MtbTopoI. Its potent bactericidal activity against drug-susceptible and drug-resistant strains of M. tuberculosis, coupled with a well-defined mechanism of action, makes it an attractive lead compound. The experimental protocols detailed in this guide provide a framework for the further investigation and preclinical development of Chrysomycin A and its analogs. Future research should focus on optimizing its therapeutic index and exploring its in vivo efficacy in relevant animal models of tuberculosis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Localization of Mycobacterium tuberculosis topoisomerase I C-terminal sequence motif required for inhibition by endogenous toxin MazF4 [frontiersin.org]

- 5. Chrysomycin A inhibits the topoisomerase I of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Chrysomycin A Inhibits the Proliferation, Migration and Invasion of U251 and U87-MG Glioblastoma Cells to Exert Its Anti-Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Colorimetric method for determining MICs of antimicrobial agents for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-microbial activity of chrysomycin A produced by Streptomyces sp. against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05576E [pubs.rsc.org]

- 15. Mechanochemical preparation of chrysomycin A self-micelle solid dispersion with improved solubility and enhanced oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

The Antitumor Potential of Chrysomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A, a C-aryl glycoside antibiotic originally isolated from Streptomyces species, has garnered significant interest within the oncology research community for its potent antitumor activities.[1][2] Initially recognized for its antibacterial properties, emerging evidence has illuminated its efficacy against a range of cancer types, most notably glioblastoma and KRAS-mutant lung adenocarcinoma.[3][4][5] This technical guide provides a comprehensive overview of the antitumor properties of Chrysomycin A, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated cellular pathways and workflows.

Mechanism of Antitumor Action

Chrysomycin A exerts its anticancer effects through a multi-faceted approach, primarily targeting fundamental cellular processes involved in tumor growth and survival. The core mechanisms include the inhibition of Topoisomerase II, induction of DNA damage, and the generation of reactive oxygen species (ROS), which collectively trigger apoptotic cell death.[3][4]

Topoisomerase II Inhibition and DNA Damage

A primary molecular target of Chrysomycin A is Topoisomerase II (Topo II), an essential enzyme for resolving DNA topological challenges during replication and transcription.[3][4] By inhibiting Topo II, Chrysomycin A leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell that activates DNA damage response pathways and ultimately initiates apoptosis.[3]

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

Chrysomycin A has been shown to stimulate the accumulation of intracellular ROS.[1][3] While moderate levels of ROS are involved in normal cell signaling, excessive ROS production induces a state of oxidative stress.[6][7] This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, further contributing to DNA damage and promoting apoptosis.[3][6]

Modulation of Key Signaling Pathways

A significant body of research points to the modulation of the Akt/GSK-3β/β-catenin signaling pathway as a critical component of Chrysomycin A's antitumor activity, particularly in glioblastoma.[4][5][8] By downregulating the phosphorylation of Akt and GSK-3β, Chrysomycin A inhibits the downstream activation of transcription factors like β-catenin and c-Myc, which are crucial for cancer cell proliferation, migration, and invasion.[4][8] This disruption of a key survival pathway pushes the cancer cell towards apoptosis.

Quantitative Data on Antitumor Efficacy